(3S)-1-methanesulfonylpiperidine-3-carboxylic acid
Overview
Description
(3S)-1-Methanesulfonylpiperidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a methanesulfonyl group and a carboxylic acid group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Methanesulfonylation: The piperidine derivative undergoes methanesulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or alcohols.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the methanesulfonyl group.
Scientific Research Applications
(3S)-1-Methanesulfonylpiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
(3S)-1-Methanesulfonylpiperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
(3S)-1-Methanesulfonylpyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: (3S)-1-Methanesulfonylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methanesulfonyl and carboxylic acid groups in the 3-position of the piperidine ring provides a unique reactivity profile, making it valuable for various applications.
Biological Activity
(3S)-1-methanesulfonylpiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and carboxylic acid moieties. The process can be optimized using various catalytic methods to enhance yield and selectivity.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of piperidine carboxylic acids exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL depending on the structural modifications.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 10 | Antibacterial |
Compound B | 20 | Antifungal |
This compound | TBD | TBD |
Enzyme Inhibition
Studies have reported that this compound acts as an inhibitor for specific enzymes, potentially impacting metabolic pathways. For example, it may inhibit amino acid transporters or enzymes involved in bacterial cell wall synthesis, which could contribute to its antibacterial effects.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Antibacterial Properties : A study demonstrated that piperidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
- Anticancer Activity : Research on related carboxylic acids has shown promising results in inhibiting cancer cell proliferation, particularly in breast and prostate cancer cell lines. These compounds often target specific signaling pathways involved in cell growth and survival.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound may prevent substrate access, thereby inhibiting biological pathways critical for pathogen survival.
- Membrane Disruption : The sulfonyl group may interact with lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.
Properties
IUPAC Name |
(3S)-1-methylsulfonylpiperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNPFTCJJVIWTD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@@H](C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1568010-70-7 | |
Record name | (3S)-1-methanesulfonylpiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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